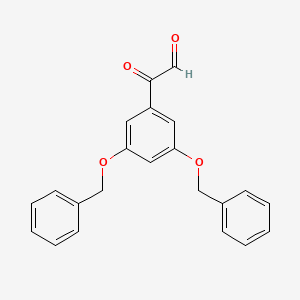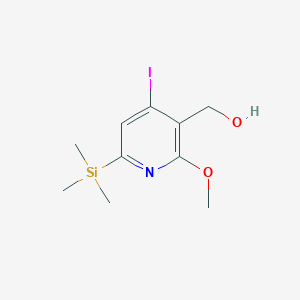
Cyclopentylbis(3,5-di-tert-butylphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine is a phosphine ligand known for its application in nickel catalysis. This compound is characterized by its unique structure, which includes a cyclopentyl group and two 3,5-di-tert-butylphenyl groups attached to a phosphorus atom. It is commonly used in various catalytic reactions, particularly in the field of organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine can be synthesized through a multi-step process. One common method involves the reaction of cyclopentylmagnesium bromide with bis(3,5-di-tert-butylphenyl)phosphine chloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and reliability for its applications in catalysis.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often in the presence of reducing agents like lithium aluminum hydride.
Substitution: The phosphine ligand can be substituted with other ligands in coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve transition metal complexes and can be carried out under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted phosphine ligands depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in bioconjugation and as a catalyst in bioorthogonal reactions.
Medicine: Research is ongoing to investigate its role in drug development, particularly in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine involves its role as a ligand in catalytic processes. The compound coordinates with transition metals, such as nickel, to form active catalytic complexes. These complexes facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies. The steric and electronic properties of the ligand influence the reactivity and selectivity of the catalytic process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,4-di-tert-butylphenyl)phosphite: Another phosphine ligand with similar steric properties but different electronic characteristics.
Di-tert-butyl(methyl)phosphonium tetrafluoroborate: A phosphonium salt used in similar catalytic applications.
BrettPhos: A phosphine ligand known for its use in palladium-catalyzed cross-coupling reactions.
Uniqueness
Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine is unique due to its specific structure, which provides a balance of steric bulk and electronic properties. This balance makes it particularly effective in nickel-catalyzed reactions, where other ligands may not perform as well. Its ability to enhance nickel catalysis through remote steric effects sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C33H51P |
|---|---|
Molekulargewicht |
478.7 g/mol |
IUPAC-Name |
cyclopentyl-bis(3,5-ditert-butylphenyl)phosphane |
InChI |
InChI=1S/C33H51P/c1-30(2,3)23-17-24(31(4,5)6)20-28(19-23)34(27-15-13-14-16-27)29-21-25(32(7,8)9)18-26(22-29)33(10,11)12/h17-22,27H,13-16H2,1-12H3 |
InChI-Schlüssel |
IWPJBOKLLTVJMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2CCCC2)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-Fluorophenyl)-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8555135.png)


![2h-Benzo[d]imidazol-2-one,5-chloro-1,3-dihydro-1-(4-piperidinyl)-,hydrochloride](/img/structure/B8555161.png)

![2-[4-Bromo-3-(bromomethyl)phenyl]-pyrimidine](/img/structure/B8555173.png)

![[4-(3-Amino-pyridin-4-ylamino)-phenyl]-acetic acid methyl ester](/img/structure/B8555197.png)

![2-Fluoro-6-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B8555222.png)
![Ethyl 2-[(4-formyl-2-nitrophenyl)sulfanyl]acetate](/img/structure/B8555225.png)
![2-Methyl-1-[(2-methyl-2-propen-1-yl)oxy]-2-propanamine](/img/structure/B8555233.png)

